molecular formula C22H24N4O4 B3203235 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021250-34-9

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No. B3203235
CAS RN: 1021250-34-9
M. Wt: 408.4 g/mol
InChI Key: AMNYYMDFYRJUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic compound with potential applications in scientific research. This compound is also known as BPIP and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

BPIP has been shown to bind to the voltage-sensing domain of Nav1.2, resulting in a shift in the voltage dependence of channel activation to more negative potentials. This shift in activation makes it more difficult for the channel to open, effectively reducing its activity (Wang et al., 2016).
Biochemical and Physiological Effects:
Studies have shown that BPIP can reduce the excitability of neurons in the central nervous system, specifically in the hippocampus and cortex. This reduction in excitability is thought to be due to the modulation of Nav1.2 activity by BPIP (Wang et al., 2016).

Advantages and Limitations for Lab Experiments

One advantage of using BPIP in lab experiments is its specificity for Nav1.2, which allows for targeted modulation of neuronal activity. However, one limitation is that BPIP is not selective for Nav1.2 and can also modulate the activity of other ion channels (Wang et al., 2016).

Future Directions

1. Further study of the effects of BPIP on other ion channels to determine its selectivity and potential for off-target effects.
2. Investigation of the potential therapeutic applications of BPIP for neurological disorders such as epilepsy and autism spectrum disorders.
3. Development of more potent and selective Nav1.2 modulators based on the structure of BPIP.
4. Exploration of the effects of BPIP on other physiological systems, such as the cardiovascular system.
Conclusion:
In conclusion, BPIP is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its ability to modulate the activity of Nav1.2 makes it a promising tool for studying the role of this ion channel in neuronal function and dysfunction. Further research is needed to fully understand the effects of BPIP and its potential therapeutic applications.

Scientific Research Applications

BPIP has shown potential for use in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of ion channels, specifically the voltage-gated sodium channel Nav1.2. Nav1.2 is involved in the generation and propagation of action potentials in neurons, and its dysfunction has been linked to various neurological disorders such as epilepsy and autism spectrum disorders (Wang et al., 2016).

properties

IUPAC Name

1-benzyl-3-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-29-19-10-8-17(14-20(19)30-2)18-9-11-21(27)26(25-18)13-12-23-22(28)24-15-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNYYMDFYRJUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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